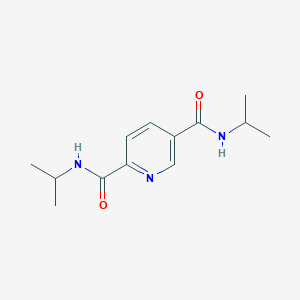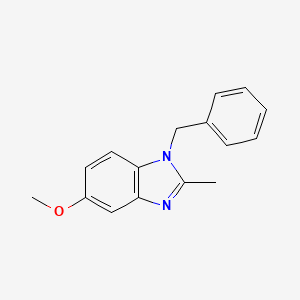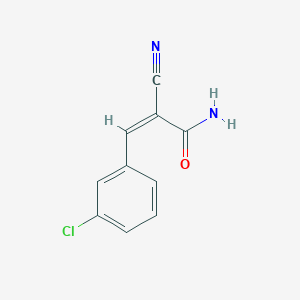
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring, along with two carboxamide groups at the same positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE typically involves the reaction of 2,5-pyridinedicarboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: N-oxides of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
N~2~,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE can be compared with other pyridine derivatives, such as:
2,6-Pyridinedicarboxamide: Similar in structure but with carboxamide groups at positions 2 and 6.
2,5-Pyridinedicarboxylic acid: Lacks the isopropyl groups and has carboxylic acid groups instead of carboxamide groups.
2,5-Dipropylpyridine: Similar alkyl substitution but lacks the carboxamide groups.
The uniqueness of N2,N~5~-DIISOPROPYL-2,5-PYRIDINEDICARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-N,5-N-di(propan-2-yl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-8(2)15-12(17)10-5-6-11(14-7-10)13(18)16-9(3)4/h5-9H,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVBRRIZDZGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)





![Methyl 4,5-dimethoxy-2-{[(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B5757816.png)
![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetic acid](/img/structure/B5757829.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)


